molecular formula C41H49N7O6S B1247093 Ceratospongamide

Ceratospongamide

Cat. No.: B1247093
M. Wt: 767.9 g/mol
InChI Key: JGJRLDPHAICOKU-SMNCJGJGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ceratospongamide, also known as this compound, is a useful research compound. Its molecular formula is C41H49N7O6S and its molecular weight is 767.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

1.1 Antitumor Activity
Ceratospongamide has shown promising antitumor properties. Research indicates that it can inhibit the growth of certain cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanisms behind its activity may involve the modulation of signaling pathways associated with cell proliferation and survival.

1.2 Anti-inflammatory Effects
The compound exhibits significant inhibition of secreted phospholipase A2 (sPLA2), an enzyme involved in inflammation. Studies have reported that this compound can reduce sPLA2 expression by up to 90%, highlighting its potential as an anti-inflammatory agent in therapeutic applications for conditions such as arthritis and other inflammatory diseases .

1.3 Neuroprotective Properties
this compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neuroinflammation and protect neuronal cells from apoptosis suggests potential applications in treating disorders like Alzheimer's disease.

Synthetic Chemistry Applications

2.1 Total Synthesis
The total synthesis of this compound has been achieved using various chemical methodologies, demonstrating its structural complexity and providing insights into synthetic organic chemistry. The first total synthesis was reported by Yokokawa et al., which involved several key steps including thiazole synthesis, peptide coupling, and macrolactamization . This work not only contributes to the understanding of this compound's structure but also serves as a model for synthesizing other complex cyclic peptides.

2.2 Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers have synthesized various analogs to evaluate how modifications affect biological activity, providing valuable data for drug development.

Biochemical Research

3.1 Enzyme Inhibition Studies
this compound's role as an inhibitor of sPLA2 makes it a valuable tool in biochemical research aimed at understanding lipid metabolism and inflammatory processes. Its ability to selectively inhibit this enzyme opens avenues for studying the broader implications of phospholipase activity in health and disease .

3.2 Mechanistic Studies
Mechanistic studies involving this compound help elucidate the pathways through which it exerts its biological effects. These studies often employ advanced techniques such as X-ray crystallography and NMR spectroscopy to analyze interactions at the molecular level .

Case Studies

StudyFocusFindings
Yokokawa et al., 2001Total SynthesisDeveloped a method for synthesizing cis,cis-ceratospongamide; confirmed structure via NMR .
Minoura et al., 2009Conformational AnalysisInvestigated thermal stability and conformational changes upon heating; identified trans,trans isomer as a product .
Recent Pharmacological StudyAnti-inflammatory ActivityDemonstrated significant inhibition of sPLA2 expression; potential therapeutic implications .

Properties

Molecular Formula

C41H49N7O6S

Molecular Weight

767.9 g/mol

IUPAC Name

(2S,8S,11S,12R,15S,18S,24S)-8,24-dibenzyl-15-[(2S)-butan-2-yl]-12-methyl-13-oxa-29-thia-6,9,16,22,25,30,31-heptazapentacyclo[25.2.1.111,14.02,6.018,22]hentriaconta-1(30),14(31),27-triene-7,10,17,23,26-pentone

InChI

InChI=1S/C41H49N7O6S/c1-4-24(2)33-38-46-34(25(3)54-38)37(51)43-29(22-27-15-9-6-10-16-27)41(53)48-20-12-18-32(48)39-44-30(23-55-39)35(49)42-28(21-26-13-7-5-8-14-26)40(52)47-19-11-17-31(47)36(50)45-33/h5-10,13-16,23-25,28-29,31-34H,4,11-12,17-22H2,1-3H3,(H,42,49)(H,43,51)(H,45,50)/t24-,25+,28-,29-,31-,32-,33-,34-/m0/s1

InChI Key

JGJRLDPHAICOKU-SMNCJGJGSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)N[C@H](C(=O)N3CCC[C@H]3C4=NC(=CS4)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC6=CC=CC=C6)CC7=CC=CC=C7

Canonical SMILES

CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C(=O)N3CCCC3C4=NC(=CS4)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC6=CC=CC=C6)CC7=CC=CC=C7

Synonyms

ceratospongamide
cis,cis-ceratospongamide
trans,trans-ceratospongamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.